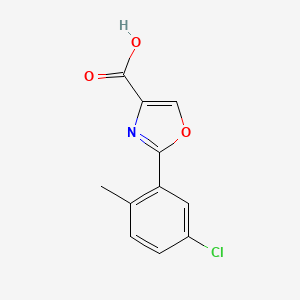

![molecular formula C14H15NO B12077186 3-[(Naphthalen-2-yloxy)methyl]azetidine](/img/structure/B12077186.png)

3-[(Naphthalen-2-yloxy)methyl]azetidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[(Nafta-2-iloxi)metil]azetidina es un nuevo derivado de azetidina que ha captado la atención debido a sus posibles efectos neuroprotectores. Este compuesto ha sido estudiado por su capacidad para mitigar el daño por isquemia/reperfusión cerebral y la toxicidad inducida por hipoxia, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas en enfermedades neurodegenerativas .

Métodos De Preparación

La síntesis de 3-[(Nafta-2-iloxi)metil]azetidina típicamente implica la reacción de naftol-2 con azetidina en presencia de una base y un solvente adecuados. Las condiciones de reacción a menudo incluyen temperaturas elevadas y tiempos de reacción prolongados para asegurar la conversión completa. Los métodos de producción industrial pueden involucrar la optimización de estas condiciones para mejorar el rendimiento y la pureza .

Análisis De Reacciones Químicas

3-[(Nafta-2-iloxi)metil]azetidina se somete a diversas reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar usando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de los correspondientes derivados de naftol-2-iloxi.

Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio, lo que da como resultado la formación de derivados de azetidina reducidos.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el grupo naftol-2-iloxi puede ser reemplazado por otros nucleófilos en condiciones apropiadas

Aplicaciones Científicas De Investigación

3-[(Nafta-2-iloxi)metil]azetidina ha sido estudiada extensamente por sus aplicaciones de investigación científica, que incluyen:

Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y como un compuesto modelo para estudiar reacciones basadas en azetidina.

Biología: El compuesto ha mostrado potencial en la modulación de vías biológicas, particularmente las involucradas en el estrés oxidativo y la inflamación.

Medicina: Sus efectos neuroprotectores lo convierten en un candidato para desarrollar tratamientos para enfermedades neurodegenerativas como la enfermedad de Parkinson y el accidente cerebrovascular isquémico.

Industria: Las propiedades químicas únicas del compuesto lo hacen útil en el desarrollo de nuevos materiales y productos farmacéuticos

Mecanismo De Acción

El mecanismo de acción de 3-[(Nafta-2-iloxi)metil]azetidina involucra su interacción con varios objetivos moleculares y vías. Se ha demostrado que modula el estrés oxidativo al regular positivamente enzimas antioxidantes como la superóxido dismutasa y la catalasa. Además, inhibe los mediadores inflamatorios y reduce la muerte celular apoptótica al regular proteínas como la óxido nítrico sintasa inducible y el factor 1-alfa inducible por hipoxia .

Comparación Con Compuestos Similares

3-[(Nafta-2-iloxi)metil]azetidina se puede comparar con otros derivados de azetidina, como:

3-(Nafta-2-il(propoxi)metil)azetidina: Este compuesto tiene efectos neuroprotectores similares, pero difiere en su grupo propoxi, que puede influir en sus propiedades farmacocinéticas.

3-(Nafta-2-il(metoxi)metil)azetidina: Este derivado tiene un grupo metoxi en lugar de un grupo oxi, lo que puede afectar su reactividad y actividad biológica.

3-(Nafta-2-il(etoxi)metil)azetidina: El grupo etoxi en este compuesto puede alterar su solubilidad e interacción con los objetivos biológicos

Propiedades

Fórmula molecular |

C14H15NO |

|---|---|

Peso molecular |

213.27 g/mol |

Nombre IUPAC |

3-(naphthalen-2-yloxymethyl)azetidine |

InChI |

InChI=1S/C14H15NO/c1-2-4-13-7-14(6-5-12(13)3-1)16-10-11-8-15-9-11/h1-7,11,15H,8-10H2 |

Clave InChI |

BWLWMKTYGGGQGT-UHFFFAOYSA-N |

SMILES canónico |

C1C(CN1)COC2=CC3=CC=CC=C3C=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B12077108.png)

![4-Fluoro-N-isopropyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12077136.png)

![N,N'-Ethylenebis[N-metylpropane-1,3-diamine]](/img/structure/B12077142.png)

![[[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B12077153.png)